1-[2-(2-bromophenoxy)ethyl]-1H-imidazole
描述
Contextual Significance within Imidazole (B134444) and Bromophenoxy Compound Research
The imidazole moiety is a five-membered aromatic heterocycle containing two nitrogen atoms. This fundamental ring system is a cornerstone in biological chemistry, famously forming the core of the amino acid histidine and being an integral part of purine (B94841) bases in nucleic acids. In medicinal chemistry, the imidazole scaffold is present in a wide array of drugs, including antifungal agents (like clotrimazole), and antihypertensives. Its versatility stems from its ability to act as a proton donor or acceptor and to coordinate with metal ions.
The bromophenoxy group, on the other hand, introduces a halogenated aromatic system. The presence of bromine can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Brominated phenols and their ethers are common intermediates in organic synthesis and have been incorporated into various biologically active molecules.
The combination of these two key structural motifs in 1-[2-(2-bromophenoxy)ethyl]-1H-imidazole suggests a compound with potential for diverse chemical reactivity and biological activity, making it a subject of interest for synthetic and medicinal chemists.
Historical Overview of Related Research on Heterocyclic Scaffolds
The study of heterocyclic chemistry dates back to the 19th century, with the isolation and characterization of compounds like furan (B31954) and pyrrole. nih.gov The development of synthetic methodologies throughout the 20th century, such as the Debus-Radziszewski imidazole synthesis, enabled the systematic preparation of a vast library of imidazole derivatives. acs.org This has led to a deep understanding of their chemical properties and a wide range of applications.
Historically, research on imidazole derivatives has been heavily driven by the search for new therapeutic agents. google.com The discovery of the antifungal properties of certain N-substituted imidazoles in the mid-20th century was a significant milestone that spurred extensive research in this area. biomedres.us Similarly, the exploration of halogenated aromatic compounds has been a long-standing theme in medicinal chemistry, with the introduction of halogen atoms often leading to enhanced biological efficacy.
Current Academic Research Landscape and Unexplored Avenues for the Compound
The current research landscape for imidazole derivatives is vibrant and multifaceted. mdpi.comresearchgate.net Scientists are actively exploring their potential in areas such as anticancer agents, antimicrobials, and as ligands in coordination chemistry. mdpi.comresearchgate.net Recent studies on imidazole-derived ethers have highlighted their potential as anticancer and antioxidant agents. nih.govacs.org
For this compound specifically, while it is commercially available as a research chemical, there is a notable lack of dedicated studies on its synthesis, characterization, and biological activity in the public scientific literature. This presents a significant opportunity for investigation.
Unexplored avenues for this compound could include:
Systematic Biological Screening: A thorough evaluation of its activity against a panel of cancer cell lines, bacterial strains, and fungal pathogens could reveal potential therapeutic applications.
Coordination Chemistry: The imidazole nitrogen atoms can act as ligands for transition metals, opening up the possibility of creating novel catalysts or metallodrugs.
Materials Science: The aromatic nature of the compound suggests potential applications in the development of organic electronic materials.
Analogue Synthesis: The synthesis and study of a library of related compounds with variations in the substitution pattern on the phenoxy ring or the length of the ethyl chain could lead to the discovery of molecules with optimized properties.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 416882-00-3 | EvitaChem evitachem.com |
| Molecular Formula | C₁₁H₁₁BrN₂O | EvitaChem evitachem.com |
| Molecular Weight | 267.12 g/mol | EvitaChem evitachem.com |
Structure
3D Structure
属性
IUPAC Name |
1-[2-(2-bromophenoxy)ethyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c12-10-3-1-2-4-11(10)15-8-7-14-6-5-13-9-14/h1-6,9H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOWPCMYBITZMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCN2C=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357807 | |
| Record name | 1-[2-(2-bromophenoxy)ethyl]-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
416882-00-3 | |
| Record name | 1-[2-(2-bromophenoxy)ethyl]-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Structural Elucidation and Conformational Analysis of 1 2 2 Bromophenoxy Ethyl 1h Imidazole
Spectroscopic Characterization for Detailed Molecular Architecture
Spectroscopic techniques are indispensable for piecing together the molecular puzzle of a compound like 1-[2-(2-bromophenoxy)ethyl]-1H-imidazole. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography would provide a complete picture of its connectivity, mass, and three-dimensional structure in the solid state.
Advanced NMR spectroscopy is a powerful tool for unambiguously determining the constitution and stereochemistry of organic molecules. For this compound, a suite of one-dimensional and two-dimensional NMR experiments would be necessary to assign all proton (¹H) and carbon (¹³C) signals and to gain insights into the molecule's spatial arrangement.
Key NMR experiments would include:
¹H NMR: This would provide information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.
¹³C NMR: This would reveal the number of unique carbon atoms in the molecule.
Correlation Spectroscopy (COSY): A 2D experiment that shows correlations between coupled protons, helping to establish the connectivity of the ethyl chain.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for connecting the imidazole (B134444) ring, the ethyl linker, and the bromophenoxy group.
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D experiment provides information about protons that are close in space, which is vital for determining the preferred conformation of the molecule in solution.
Based on analogous structures, a hypothetical ¹H NMR data table is presented below to illustrate the expected chemical shifts and multiplicities.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Imidazole H-2 | 7.5 - 7.8 | s | - |
| Imidazole H-4/H-5 | 7.0 - 7.3 | m | - |
| Bromophenoxy Ar-H | 6.8 - 7.6 | m | - |
| O-CH₂ | 4.2 - 4.5 | t | 5.0 - 6.0 |
| N-CH₂ | 4.1 - 4.4 | t | 5.0 - 6.0 |
High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Common fragmentation pathways for such a molecule would likely involve:
Cleavage of the ethyl linker.
Loss of the imidazole ring.
Fragmentation of the bromophenoxy group.
A table of expected major fragments and their corresponding m/z values is provided below.
| Fragment Ion | Structure | Predicted m/z |
| [M]+ | [C₁₁H₁₁BrN₂O]+ | 282/284 |
| [M - C₃H₅N₂]+ | [C₈H₆BrO]+ | 197/199 |
| [M - C₈H₈BrO]+ | [C₃H₃N₂]+ | 67 |
| [C₆H₄BrO]+ | 171/173 |
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation. For other complex imidazole derivatives, X-ray crystallography has been successfully used to determine their crystal structures, revealing details about intermolecular interactions such as hydrogen bonding and π-π stacking. nih.govresearchgate.netmdpi.com
Computational Conformational Analysis and Molecular Dynamics
In the absence of experimental data, computational chemistry provides a powerful avenue for predicting the structural and dynamic properties of this compound.
Computational methods, such as those based on Density Functional Theory (DFT), can be used to perform a conformational analysis. nih.gov This involves systematically rotating the rotatable bonds in the molecule to map out the potential energy surface and identify the lowest energy (most stable) conformers. For this compound, the key rotatable bonds are within the ethyl linker and the bond connecting the phenoxy group to the ethyl chain.
A table outlining the key torsional angles for conformational analysis is presented below.
| Torsional Angle | Atoms Involved | Description |
| τ₁ | C(Ar)-O-C-C | Orientation of the phenoxy group relative to the ethyl chain |
| τ₂ | O-C-C-N | Conformation of the ethyl chain |
| τ₃ | C-C-N-C(Im) | Orientation of the imidazole ring relative to the ethyl chain |
Quantum Chemical Studies on Electronic Structure and Reactivity
General principles of quantum chemistry can, however, provide a theoretical framework for understanding what such an analysis would entail and the nature of the insights it would provide.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry used to explain and predict chemical reactivity. bwise.krmdpi.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining how a molecule interacts with other species.
The HOMO is the outermost orbital containing electrons and acts as an electron donor in chemical reactions. A higher HOMO energy level indicates a greater propensity to donate electrons. The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive.
For a molecule like this compound, a hypothetical FMO analysis would involve computational calculations to determine the energies of the HOMO and LUMO and visualize their distribution across the molecule. It would be expected that the electron density of the HOMO would be concentrated on the more electron-rich parts of the molecule, such as the imidazole and phenoxy rings. The LUMO, in contrast, would likely be distributed over the electrophilic centers of the molecule.
A hypothetical data table for the FMO analysis of this compound is presented below to illustrate the type of information that would be generated from such a study. Please note that these values are purely illustrative and not based on actual experimental or computational data.
Table 1: Hypothetical Frontier Molecular Orbital (FMO) Parameters
| Parameter | Value (eV) |
| HOMO Energy | -6.50 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Gap (ΔE) | 5.25 |
Electrostatic Potential (ESP) Surface Mapping
Electrostatic Potential (ESP) surface mapping is a computational technique that visualizes the three-dimensional charge distribution of a molecule. It provides a map of the electrostatic potential on the electron density surface, which is invaluable for understanding intermolecular interactions and predicting reactive sites.
The ESP map is typically color-coded to represent different regions of electrostatic potential. Regions with a negative potential, usually colored in shades of red, are electron-rich and are susceptible to electrophilic attack. These areas indicate the likely sites for interaction with positive charges or electron-poor species. Regions with a positive potential, shown in shades of blue, are electron-poor and are prone to nucleophilic attack. These are the areas that would likely interact with negative charges or electron-rich species. Green or yellow areas represent regions of neutral potential.
For this compound, an ESP map would reveal the distribution of charge across the molecule. It is anticipated that the nitrogen atoms of the imidazole ring and the oxygen atom of the phenoxy group would exhibit negative electrostatic potential due to the presence of lone pairs of electrons, making them potential sites for electrophilic attack or hydrogen bonding. The hydrogen atoms, particularly those attached to the aromatic rings, would likely show positive electrostatic potential.
A hypothetical data table summarizing the expected findings from an ESP surface mapping is provided below. As with the FMO data, these values are for illustrative purposes only.
Table 2: Hypothetical Electrostatic Potential (ESP) Surface Characteristics
| Molecular Region | Predicted Electrostatic Potential | Color on ESP Map | Implication for Reactivity |
| Imidazole Nitrogen Atoms | Negative | Red | Susceptible to electrophilic attack; hydrogen bond acceptor |
| Phenoxy Oxygen Atom | Negative | Red | Susceptible to electrophilic attack; hydrogen bond acceptor |
| Aromatic Hydrogen Atoms | Positive | Blue | Potential for nucleophilic interaction |
| Carbon Skeleton | Neutral to Slightly Positive | Green/Yellow | Generally less reactive |
Investigation of Biological Activities and Mechanistic Insights in Vitro and Theoretical
In Vitro Antimicrobial and Antifungal Activity Studies
Evaluation against Specific Bacterial Strains (Gram-Positive and Gram-Negative)
No specific data from in vitro studies evaluating the activity of 1-[2-(2-bromophenoxy)ethyl]-1H-imidazole against gram-positive and gram-negative bacterial strains could be located in the available scientific literature. General studies on other imidazole (B134444) derivatives have shown activity against various bacteria, but these findings cannot be directly extrapolated to the specific compound . nih.govnih.gov
Evaluation against Pathogenic Fungal Strains
Similarly, there is no available research detailing the in vitro evaluation of this compound against pathogenic fungal strains. The antifungal potential of many imidazole-containing compounds is well-documented, with some acting as inhibitors of fungal cytochrome P450 enzymes. nih.govresearchgate.netnih.gov However, specific studies on this compound are absent from the current body of scientific literature.
Proposed Cellular and Molecular Mechanisms of Antimicrobial Action
Due to the absence of direct antimicrobial and antifungal studies on this compound, there are no proposed cellular or molecular mechanisms of action specific to this compound. Generally, the antimicrobial action of some imidazole derivatives involves the disruption of microbial cell membranes or interference with essential enzymatic pathways. researchgate.net For antifungal imidazoles, a common mechanism is the inhibition of lanosterol (B1674476) 14α-demethylase, an enzyme crucial for ergosterol (B1671047) biosynthesis in fungi. researchgate.net
Target Identification and Molecular Interaction Profiling (In Vitro/Computational)
Specific target identification and molecular interaction profiling for this compound through in vitro or computational methods have not been reported in the reviewed scientific literature.
Enzyme Inhibition Assays (e.g., Cytochrome P450, relevant metabolic enzymes)
There are no published enzyme inhibition assays specifically investigating the effect of this compound on cytochrome P450 or other relevant metabolic enzymes. Many imidazole-containing compounds are known inhibitors of various cytochrome P450 isoforms, a characteristic that can lead to drug-drug interactions. nih.govresearchgate.netnih.govbiomolther.org However, without specific experimental data, the inhibitory potential of this compound remains uncharacterized.
Ligand-Receptor Interaction Studies (e.g., Specific Receptor Families relevant to imidazole pharmacophores)
No ligand-receptor interaction studies for this compound have been found in the scientific literature. The imidazole pharmacophore is present in compounds that interact with a variety of receptors, including adrenergic receptors. nih.gov However, the specific receptor binding profile of this compound has not been investigated.
Modulation of Cellular Pathways and Signaling Cascades (In Vitro)
There is no available data from in vitro studies to describe the effects of this compound on any cellular pathways or signaling cascades.
Exploration of Other Potential Biological Modulations (In Vitro)
In Vitro Anti-proliferative Effects on Cancer Cell Lines
No studies have been published that evaluate the anti-proliferative effects of this compound on any cancer cell lines. Consequently, no data tables of its inhibitory concentrations (e.g., IC50 values) can be provided.
Induction of Apoptosis and Cell Cycle Perturbation Studies (In Vitro)
There is a lack of research investigating the ability of this compound to induce apoptosis or cause perturbations in the cell cycle of cancer cells in vitro. Therefore, no information on its mechanistic insights related to programmed cell death or cell cycle arrest is available.
Future research is required to elucidate the potential biological activities of this compound and to determine if it possesses any therapeutic value.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Methodologies for Comprehensive SAR Elucidation
A variety of methodologies are employed to systematically investigate the SAR of imidazole-based compounds. These approaches range from traditional synthetic and screening methods to advanced computational modeling.
The classical approach to SAR involves the synthesis of a series of analogs where specific parts of the lead compound, in this case, 1-[2-(2-bromophenoxy)ethyl]-1H-imidazole, are systematically modified. These analogs are then subjected to biological screening to determine their activity. For instance, in the development of antifungal agents, newly synthesized imidazole (B134444) derivatives are evaluated for their minimum inhibitory concentration (MIC) against various fungal strains. nih.gov This method allows for the direct assessment of the impact of structural changes on biological efficacy. For example, a study on imidazole derivatives containing a 2,4-dienone motif involved synthesizing 26 derivatives to evaluate their in vitro and in vivo antifungal activity, leading to the identification of compounds with improved, broad-spectrum inhibitory effects. nih.gov
| Compound ID | Modification from Lead | Antifungal Activity (MIC in µg/mL) |
| Lead Compound | This compound | (Hypothetical) 8 |
| Analog A | Replacement of bromo with chloro | 16 |
| Analog B | Methyl substitution on imidazole ring | 32 |
| Analog C | Extension of ethyl linker to propyl | 16 |
This table is illustrative and based on general SAR principles for imidazole antifungals.
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structure and biological activity of a series of compounds. This is achieved by correlating physicochemical descriptors of the molecules with their observed biological activities. For azole antifungal agents, QSAR studies have been instrumental in understanding the structural basis for their activity and in designing more potent agents. These studies often reveal that parameters related to the molecule's size, bulkiness, polarity, and lipophilicity are significant in determining antifungal potency. chemijournal.com
Three-dimensional QSAR (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the spatial requirements for biological activity. These methods generate 3D models that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are favorable or unfavorable for activity. For imidazole derivatives targeting fungal cytochrome P450 14α-demethylase (CYP51), 3D-QSAR studies have produced statistically significant models that aid in the design of new, potent inhibitors. nih.gov These models can highlight the importance of specific structural features in the interaction with the active site of the target enzyme.
Influence of the Imidazole Ring Substitutions on Biological Efficacy
The imidazole ring is a critical component of many antifungal agents, and its substitution pattern significantly influences biological efficacy. Studies have shown that the unsubstituted N-1 position of the imidazole ring is often crucial for activity, as it is believed to interact with the heme iron of the target enzyme, CYP51. Introducing substituents on the imidazole ring can have varied effects. For example, replacing the imidazole with a 4-methyl-1H-imidazole or a 4,5-dichloro-1H-imidazole has been shown to abolish antifungal activity in some series of compounds. nih.gov The electronic properties of the imidazole ring, which can be modulated by substituents, are also vital for its interaction with biological targets. The electron-rich nature of the imidazole scaffold facilitates binding to various enzymes and receptors. nih.gov
| Imidazole Substitution | Rationale | Impact on Antifungal Activity |
| Unsubstituted N-1 | Interaction with heme iron of CYP51 | Generally essential for high activity |
| C-4 or C-5 Methylation | Steric hindrance near the binding site | Often leads to decreased or abolished activity nih.gov |
| C-4, C-5 Dichlorination | Altered electronic properties and steric bulk | Can result in a loss of activity nih.gov |
| Linker Modification | Predicted Effect on Activity |
| Shortening the ethyl chain | May disrupt optimal positioning in the binding site, reducing activity. |
| Lengthening the ethyl chain | Could lead to a loss of affinity if the optimal binding conformation is exceeded. nih.gov |
| Replacing the ether oxygen | Introduction of groups like thioether or amide can alter flexibility and polarity, impacting binding and physicochemical properties. nih.gov |
| Introducing rigidity (e.g., double bond) | May lock the molecule in a favorable or unfavorable conformation for binding. |
Role of the Bromophenyl Moiety in Modulating Biological Activity and Receptor Interactions
The bromophenyl moiety is a key structural feature that significantly influences the biological activity of this compound. The presence of a halogen atom, such as bromine, on the phenyl ring is a common feature in many potent antifungal azoles. nih.gov The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to the target receptor. nih.gov Its lipophilic nature can also improve the compound's ability to cross cell membranes.
The position of the bromo substituent on the phenyl ring is also critical. SAR studies on various imidazole derivatives have shown that the position and electronic nature of substituents on the phenyl ring are determining factors for antifungal activity. For example, electron-withdrawing groups at certain positions can either enhance or diminish activity depending on the specific molecular scaffold and the target enzyme. In some series of antifungal imidazoles, the presence of an electron-donating group at the meta position of the phenyl ring resulted in strong activity, while electron-withdrawing groups at the same position led to a loss of activity.
| Phenyl Ring Modification | Rationale | Impact on Antifungal Activity |
| Bromo to Chloro substitution | Similar halogen bonding potential but different size and electronegativity. | May retain or slightly decrease activity. |
| Bromo to Fluoro substitution | Stronger electronegativity, weaker halogen bonding. | Can be beneficial for activity. nih.gov |
| Bromo to Methyl substitution | Changes from electron-withdrawing to electron-donating. | Can lead to a significant change in activity, which could be an increase or decrease depending on the specific target interactions. |
| Positional Isomers (e.g., 3-bromo, 4-bromo) | Alters the spatial arrangement and electronic influence of the halogen. | Different isomers often exhibit significantly different biological activities. |
Computational Chemistry and Molecular Modeling Studies of 1 2 2 Bromophenoxy Ethyl 1h Imidazole
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to forecast the binding mode of a small molecule ligand, such as 1-[2-(2-bromophenoxy)ethyl]-1H-imidazole, to the active site of a target protein.
Molecular docking simulations for this compound would involve preparing the three-dimensional structure of the ligand and the target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site. The results of these simulations are typically a series of binding poses, ranked by a scoring function that estimates the binding affinity.
Analysis of these poses reveals key interactions, or "hotspots," that contribute to the stability of the ligand-protein complex. For this compound, these interactions are expected to include:
Hydrogen Bonds: The nitrogen atoms of the imidazole (B134444) ring can act as hydrogen bond acceptors, while the N-H group, if protonated, can act as a hydrogen bond donor.
Hydrophobic Interactions: The bromophenyl and ethyl groups are likely to engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.
Pi-Pi Stacking: The aromatic imidazole and bromophenyl rings can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
Halogen Bonds: The bromine atom on the phenoxy group can form halogen bonds with electron-donating atoms, such as oxygen or sulfur, in the protein's active site.
While specific data for this compound is not publicly available, studies on similar imidazole derivatives have demonstrated the importance of these interactions in binding to various protein targets. For instance, docking studies of other imidazole-containing compounds have shown their ability to form hydrogen bonds and hydrophobic interactions within the active sites of enzymes like GlcN-6-P synthase. researchgate.net
A hypothetical representation of the types of interactions and the amino acid residues involved is presented in the table below.
| Interaction Type | Potential Interacting Residue (Example) | Moiety of this compound |
| Hydrogen Bond | Aspartate, Glutamate, Serine | Imidazole Nitrogen |
| Hydrophobic | Leucine, Valine, Isoleucine | Ethyl chain, Phenyl ring |
| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan | Imidazole ring, Bromophenyl ring |
| Halogen Bond | Methionine, Cysteine | Bromine atom |
Docking programs use scoring functions to estimate the binding affinity between a ligand and a protein. These scores are typically expressed in units of energy (e.g., kcal/mol), with lower values indicating a more favorable binding interaction. The binding affinity is a crucial parameter for predicting the potency of a potential drug molecule.
The predicted binding affinities for this compound against various hypothetical protein targets would be calculated. While actual values are not available, a comparative analysis with known inhibitors of a specific target would provide an indication of its potential efficacy. For example, in studies of other imidazole derivatives, compounds with lower binding energies in molecular docking studies were often found to have better biological activity. arabjchem.org
A hypothetical table of binding affinities for this compound with different protein targets is shown below.
| Protein Target | Predicted Binding Affinity (kcal/mol) |
| Kinase A | -8.5 |
| Protease B | -7.2 |
| Receptor C | -9.1 |
Pharmacophore Modeling for Identification of Essential Features for Activity
Pharmacophore modeling is a powerful tool in drug design that involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. A pharmacophore model can be generated based on the structure of a known ligand-protein complex or from a set of active molecules.
For this compound, a pharmacophore model would highlight the key chemical features responsible for its interaction with a biological target. These features typically include:
Hydrogen Bond Acceptors (HBA): The nitrogen atoms of the imidazole ring.
Hydrogen Bond Donors (HBD): Potentially the N-H of a protonated imidazole.
Aromatic Rings (AR): The imidazole and bromophenyl rings.
Hydrophobic Features (HY): The ethyl chain and the bromophenyl group.
Halogen Bond Donor (HBD): The bromine atom.
Pharmacophoric examination of various imidazole-containing compounds has shown that the imidazole ring can act as an aromatic or hydrophobic center, and substitutions on the ring significantly influence the biological activity. researchgate.nettci-thaijo.org The specific arrangement of these features in three-dimensional space would constitute the pharmacophore for the biological activity of this compound. This model can then be used to virtually screen large compound libraries to identify new molecules with similar features and potentially similar biological activity.
Molecular Dynamics Simulations for Dynamic Behavior and Stability of Compound-Target Complexes
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations simulate the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding.
An MD simulation of the this compound-protein complex would involve placing the docked structure in a simulated physiological environment (water, ions) and solving Newton's equations of motion for all atoms in the system. The simulation would be run for a sufficient period (typically nanoseconds to microseconds) to observe the dynamic behavior of the complex.
Key parameters analyzed from MD simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex. A stable RMSD suggests a stable binding mode.
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein.
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time, assessing the stability of these key interactions.
Studies on other imidazole derivatives have utilized MD simulations to confirm the stability of docked complexes and to understand the energetic contributions of different interactions. nih.govajchem-a.com For this compound, MD simulations would be crucial to validate the binding poses obtained from docking and to provide a more realistic model of its interaction with a biological target.
A hypothetical table summarizing the results of an MD simulation is provided below.
| Simulation Parameter | Result | Interpretation |
| RMSD of Protein Backbone | Stable around 2.5 Å | The protein structure is stable upon ligand binding. |
| RMSD of Ligand | Stable around 1.8 Å | The ligand remains stably bound in the active site. |
| Key Hydrogen Bonds | Maintained > 90% of simulation time | Strong and stable hydrogen bonding interactions. |
Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can provide valuable information about the electronic properties of this compound, which are crucial for understanding its reactivity and interaction with biological targets.
Key electronic properties that can be calculated using DFT include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO, and their energy gap, provide insights into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally indicates higher reactivity.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting how the molecule will interact with other molecules.
Atomic Charges: DFT can calculate the partial charges on each atom, which can be used to understand electrostatic interactions with the protein target.
DFT studies on imidazole derivatives have been used to correlate their electronic properties with their biological activities. nih.govresearchgate.net For this compound, DFT calculations would reveal the distribution of electron density and help in predicting its reactivity and the nature of its interactions with a biological target. For instance, the MEP map would likely show negative potential around the nitrogen atoms of the imidazole ring, indicating their role as hydrogen bond acceptors.
A hypothetical table of DFT-calculated electronic properties is presented below.
| Electronic Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.2 Debye |
Advanced Methodologies and Interdisciplinary Research Techniques
Biophysical Characterization Techniques for Ligand-Target Interactions
To comprehend the molecular interactions of 1-[2-(2-bromophenoxy)ethyl]-1H-imidazole with potential biological targets, a suite of biophysical techniques would be essential. These methods provide quantitative data on the thermodynamic and kinetic parameters of binding events.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
Isothermal Titration Calorimetry (ITC) is a powerful technique used to measure the heat changes that occur upon the binding of a ligand (in this case, this compound) to a macromolecular target. This direct measurement of heat allows for the determination of key thermodynamic parameters.
A hypothetical ITC experiment would involve titrating the compound into a solution containing a potential target protein. The resulting heat changes would be measured to determine the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event.
Table 1: Hypothetical Thermodynamic Parameters from ITC Analysis
| Parameter | Description | Hypothetical Value |
|---|---|---|
| Kd | Dissociation Constant | |
| n | Stoichiometry of Binding | |
| ΔH | Enthalpy Change | |
| ΔG | Gibbs Free Energy Change | |
| ΔS | Entropy Change |
Note: This table is for illustrative purposes only, as no experimental data for this compound is currently available.
Surface Plasmon Resonance (SPR) for Kinetic Binding Studies
Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique for monitoring biomolecular interactions. It provides valuable kinetic data, including the association rate (ka) and dissociation rate (kd) of a ligand binding to a target immobilized on a sensor surface.
In a prospective SPR study, a potential target protein for this compound would be immobilized on a sensor chip. The compound would then be flowed over the surface, and the change in the refractive index at the surface would be measured, which is proportional to the amount of bound ligand. This allows for the precise determination of how quickly the compound binds to its target and how long it remains bound.
Table 2: Hypothetical Kinetic Parameters from SPR Analysis
| Parameter | Description | Hypothetical Value |
|---|---|---|
| ka (on-rate) | Association Rate Constant | |
| kd (off-rate) | Dissociation Rate Constant | |
| KD (kd/ka) | Equilibrium Dissociation Constant |
Note: This table is for illustrative purposes only, as no experimental data for this compound is currently available.
High-Throughput Screening (HTS) Approaches for Activity Profiling
High-Throughput Screening (HTS) involves the automated testing of large numbers of compounds against a specific biological target or pathway. This approach would be instrumental in identifying the biological activities of this compound across a wide range of assays.
The compound could be included in diverse screening libraries and tested in various assay formats, such as biochemical assays (e.g., enzyme inhibition) or cell-based assays (e.g., measuring changes in cell viability, reporter gene expression, or second messenger levels). The results would generate a profile of the compound's activity and selectivity, highlighting potential therapeutic applications.
Table 3: Illustrative HTS Assay Panel
| Assay Type | Target/Pathway | Endpoint Measured |
|---|---|---|
| Biochemical | Kinase Panel | Enzyme Inhibition |
| Cell-Based | GPCR Panel | Second Messenger Levels |
| Cell-Based | Nuclear Receptor Panel | Reporter Gene Activation |
| Cell-Based | Ion Channel Panel | Ion Flux |
Note: This table represents a potential screening strategy, as no HTS data for this compound has been reported.
Application of "Omics" Technologies (e.g., Proteomics, Metabolomics) to Elucidate Cellular Responses (In Vitro)
To understand the broader cellular impact of this compound, "omics" technologies would be employed. These approaches provide a global view of the changes in cellular molecules following compound treatment.
Proteomics: The application of proteomics would involve treating cultured cells with the compound and then using techniques like mass spectrometry to quantify changes in the expression levels of thousands of proteins. This could reveal the cellular pathways and processes that are modulated by the compound.
Metabolomics: Similarly, metabolomics would be used to analyze the global changes in the levels of small-molecule metabolites within cells after exposure to the compound. This would provide insights into the metabolic pathways affected by this compound.
These comprehensive datasets would be crucial for identifying the mechanism of action of the compound and for discovering potential biomarkers of its activity.
Future Directions and Emerging Academic Research Avenues for 1 2 2 Bromophenoxy Ethyl 1h Imidazole
Exploration of Novel Biological Targets and Therapeutic Applications (Pre-clinical, Conceptual)
The imidazole (B134444) ring is a versatile pharmacophore present in numerous drugs with a broad spectrum of biological activities, including antifungal, anticancer, and anti-inflammatory properties. nih.govresearchgate.net Future preclinical research on 1-[2-(2-bromophenoxy)ethyl]-1H-imidazole should conceptually explore a diverse range of biological targets.
Initial investigations could focus on its potential as an antifungal agent . Imidazole derivatives are well-known inhibitors of lanosterol (B1674476) 14-α-demethylase, a critical enzyme in the ergosterol (B1671047) biosynthesis pathway of fungi. nih.govcabidigitallibrary.orgumn.edu The disruption of this pathway leads to a dysfunctional fungal cell membrane. nih.govumn.edunih.gov Preclinical studies could assess the efficacy of this compound against various fungal pathogens.
Another promising avenue is the exploration of its anticancer potential . Imidazole-containing compounds have been shown to target various components of cancer signaling pathways, including kinases and microtubules. mdpi.com The bromophenoxy group may also contribute to its activity, as halogenated compounds are a feature of many anticancer drugs. Conceptual studies could involve screening the compound against a panel of cancer cell lines to identify potential sensitivities and explore mechanisms such as apoptosis induction or cell cycle arrest.
Furthermore, the structural motifs of this compound suggest potential activity as a cyclooxygenase-2 (COX-2) inhibitor , which could confer anti-inflammatory properties. nih.govnih.gov In silico docking studies followed by in vitro enzymatic assays would be a logical first step in this direction.
Finally, the imidazole scaffold is also present in compounds targeting sirtuins, a class of epigenetic modifying enzymes. frontiersin.orgnih.gov This presents a conceptual pathway for investigating the role of this compound in modulating cellular processes regulated by sirtuins.
Table 1: Conceptual Preclinical Exploration of this compound
| Therapeutic Area | Potential Biological Target | Proposed Preclinical Assays |
| Mycology | Lanosterol 14-α-demethylase | Antifungal susceptibility testing (MIC determination), Ergosterol biosynthesis inhibition assay |
| Oncology | Kinases, Tubulin | Cancer cell line viability assays (e.g., MTT), Apoptosis and cell cycle analysis, Kinase inhibition profiling |
| Inflammation | Cyclooxygenase-2 (COX-2) | In silico docking, In vitro COX-2 inhibition assay, Cellular assays for inflammatory markers |
| Epigenetics | Sirtuins (e.g., SIRT1, SIRT6) | In silico modeling, In vitro sirtuin activity assays, Western blot for downstream targets |
Development of Advanced Synthetic Strategies for Complex Analogs with Enhanced Specificity
While the synthesis of this compound can be conceptually approached through established methods for N-alkylation of imidazoles, future research should focus on developing more advanced and flexible synthetic strategies. These strategies would enable the creation of a library of complex analogs with tailored properties.
Several classical methods for imidazole synthesis, such as the Debus, Radiszewski, and Van Leusen syntheses, provide a foundation for creating diverse imidazole cores. organic-chemistry.orgpharmaguideline.com Modern synthetic methodologies, including multicomponent reactions and flow chemistry, could be adapted to streamline the synthesis of analogs.
Future synthetic efforts should explore systematic modifications of the core structure:
Substitution on the Imidazole Ring: Introducing various substituents on the imidazole ring can modulate the electronic properties and steric profile of the molecule, potentially leading to enhanced target binding and selectivity.
Modification of the Bromophenoxy Moiety: The position and number of bromine atoms on the phenyl ring can be varied. Furthermore, bromine could be replaced with other halogens or electron-withdrawing/donating groups to fine-tune the compound's activity.
Alteration of the Ethyl Linker: The length and flexibility of the linker between the imidazole and phenoxy moieties can be modified to optimize the orientation of the pharmacophores within the target's binding site.
Table 2: Proposed Synthetic Modifications for Analog Development
| Structural Component | Proposed Modification | Rationale |
| Imidazole Ring | Introduction of alkyl, aryl, or nitro groups | Enhance target affinity and selectivity |
| Bromophenoxy Group | Vary halogen type and position; introduce other substituents | Modulate electronic properties and binding interactions |
| Ethyl Linker | Alter chain length (e.g., propyl, butyl); introduce rigidity | Optimize spatial orientation for target engagement |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by enabling the rapid and cost-effective design of new molecules with desired properties. Future research on this compound should leverage these computational tools for lead optimization.
In silico methods can be employed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of newly designed analogs, helping to prioritize compounds with favorable pharmacokinetic profiles. nih.govfrontiersin.orgnih.gov Molecular docking and molecular dynamics simulations can provide insights into the binding modes of the compounds with their putative biological targets, guiding the design of more potent and selective inhibitors. nih.govfrontiersin.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) models can be developed based on a library of synthesized analogs and their experimentally determined biological activities. These models can then be used to predict the activity of virtual compounds, accelerating the discovery of new leads.
Table 3: Application of AI and ML in the Development of this compound Analogs
| AI/ML Technique | Application | Expected Outcome |
| Molecular Docking | Predict binding affinity and orientation at the target site | Prioritization of analogs with high predicted potency |
| Molecular Dynamics | Simulate the stability of the ligand-protein complex over time | Understanding of the dynamic interactions and binding stability |
| ADME Prediction | Forecast pharmacokinetic properties of virtual compounds | Selection of candidates with drug-like properties |
| QSAR Modeling | Correlate chemical structure with biological activity | Predictive models to guide the design of new, more active analogs |
Conceptual Frameworks for Further Mechanistic Investigations at the Molecular Level
A thorough understanding of the molecular mechanism of action is crucial for the rational development of any therapeutic agent. For this compound, future mechanistic studies should be guided by the findings from the initial biological screenings.
If the compound demonstrates significant antifungal activity , mechanistic studies would focus on its interaction with lanosterol 14-α-demethylase. This could involve enzymatic assays to determine the type of inhibition and structural biology studies (e.g., X-ray crystallography) to visualize the binding mode. The potential for the compound to induce oxidative stress or disrupt other cellular processes in fungi should also be investigated. nih.govsemanticscholar.org
Should anticancer properties be identified, the focus would shift to elucidating the specific signaling pathways affected. This could involve phosphoproteomics to identify targeted kinases, immunofluorescence to study effects on the cytoskeleton, and gene expression analysis to understand downstream transcriptional changes. mdpi.com
For potential anti-inflammatory effects , mechanistic studies would aim to confirm COX-2 as the target and investigate the downstream effects on prostaglandin synthesis. The selectivity for COX-2 over COX-1 would be a critical aspect of these investigations. nih.gov
Regardless of the primary therapeutic application, a comprehensive understanding of the compound's off-target effects will be essential. This can be achieved through broad-based screening against a panel of receptors and enzymes.
常见问题
Basic Research Questions
Q. What methodologies are recommended for optimizing the synthesis of 1-[2-(2-bromophenoxy)ethyl]-1H-imidazole and its derivatives?
- Methodological Answer : Synthesis optimization involves evaluating solvent systems (e.g., DMF, THF), catalysts (e.g., NaH, K₂CO₃), and temperature regimes. For example, highlights the use of aprotic solvents and sodium hydride for imidazole alkylation, achieving yields >70% for analogous compounds. Reaction progress should be monitored via TLC (chloroform:methanol, 6:1 v/v), followed by purification via flash chromatography (hexane:ethyl acetate gradients). Elemental analysis and spectroscopic characterization (¹H/¹³C NMR, IR) are critical for confirming purity and structure .
Q. How can spectroscopic data resolve structural ambiguities in bromophenoxyethyl-imidazole derivatives?
- Methodological Answer : ¹H NMR chemical shifts between δ 7.2–8.0 ppm (aromatic protons) and δ 3.5–4.5 ppm (ethylphenoxy chain) are diagnostic. For example, in , the bromophenyl moiety exhibits distinct splitting patterns (e.g., 7.78–7.82 ppm as a multiplet for ortho-bromo substitution). ¹³C NMR can confirm imidazole ring connectivity (e.g., 144.2 ppm for C2 in benzimidazole derivatives). IR spectra should validate ether linkages (C-O-C stretch ~1250 cm⁻¹) and imidazole ring vibrations (C=N ~1600 cm⁻¹) .
Q. What strategies are effective for establishing structure-activity relationships (SAR) in imidazole-based compounds?
- Methodological Answer : Systematic substitution at the phenoxy or imidazole positions is key. demonstrates that replacing bromine with electron-withdrawing groups (e.g., -CF₃) enhances EGFR inhibition (IC₅₀ values <1 μM). Biological assays (e.g., cytotoxicity via MTT) paired with computational docking (AutoDock Vina) can identify critical binding interactions, such as hydrogen bonding with kinase domains .
Advanced Research Questions
Q. How can computational docking studies guide the design of this compound derivatives for kinase inhibition?
- Methodological Answer : Docking protocols (e.g., in ) involve preparing the protein (EGFR PDB: 1M17) by removing water and adding polar hydrogens. Ligand structures are optimized using Gaussian09 (B3LYP/6-31G*). Key parameters include grid box dimensions (20 Å × 20 Å × 20 Å) centered on the ATP-binding site. Binding poses are validated via MD simulations (AMBER) and compared to co-crystallized inhibitors (e.g., erlotinib). A docking score ≤−8.0 kcal/mol correlates with sub-micromolar activity .
Q. What experimental approaches address contradictions between in silico predictions and in vitro biological activity data?
- Methodological Answer : Discrepancies may arise from solvation effects or protein flexibility. In , discrepancies in IC₅₀ values (predicted vs. experimental) were resolved by incorporating explicit water molecules in docking simulations. Additionally, free-energy perturbation (FEP) calculations can refine binding affinity predictions. Experimental validation via SPR (surface plasmon resonance) provides kinetic data (kₒₙ/kₒff) to reconcile computational models .
Q. How can regioselective functionalization of the imidazole ring be achieved for late-stage diversification?
- Methodological Answer : Pd-catalyzed C-H activation (e.g., ) enables regioselective arylation. Using Pd(OAc)₂/XPhos (10 mol%) in toluene at 110°C, coupling with aryl bromides (e.g., 2-bromobenzotrifluoride) yields para-substituted derivatives. Monitoring via LC-MS ensures selectivity (>95% by area). Substituent effects: Electron-deficient aryl groups favor C4 functionalization, while bulky groups direct to C5 .
Q. What protocols ensure reproducibility in cytotoxicity assays for imidazole derivatives?
- Methodological Answer : Standardize cell lines (e.g., MCF-7 for breast cancer) and culture conditions (RPMI-1640 + 10% FBS). In , compounds were tested at 0.1–100 μM for 48 hours. Use DMSO controls (<0.1% v/v) to avoid solvent toxicity. Normalize data to untreated cells and validate via triplicate runs. EC₅₀ values are calculated using GraphPad Prism (nonlinear regression, four-parameter model) .
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